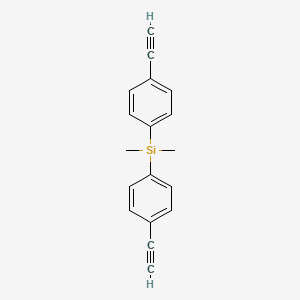
1,3-Benzodioxole, 5-methoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-methoxy-4-methyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methylenedioxy group attached to a benzene ring, with additional methoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the methylenation of catechols using disubstituted halomethanes . Another method includes the use of safrole as a raw material, which undergoes isomerization in the presence of potassium hydroxide and alcohol .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-methoxy-4-methyl- often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic processes and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce alkyl, halogen, or other functional groups.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, in fragrance applications, it interacts with olfactory receptors in the nose, resulting in the perception of a pleasant fragrance . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperonal: 1,3-Benzodioxole, 5-formyl- is another related compound with a formyl group.
Myristicin: 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- is similar but has a propenyl group.
Uniqueness
1,3-Benzodioxole, 5-methoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
607351-59-7 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
Clave InChI |
VHHKIWGXWLYTDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
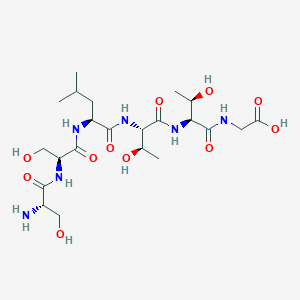

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
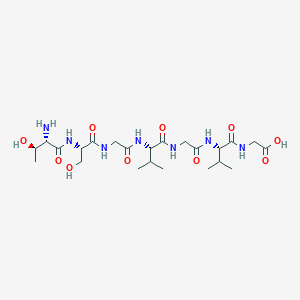
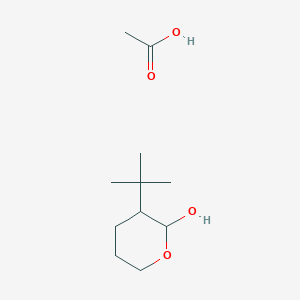
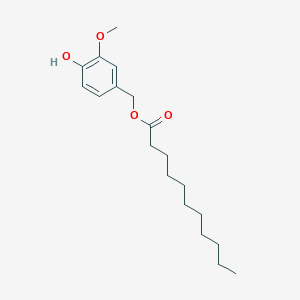

![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
